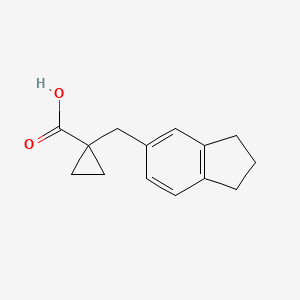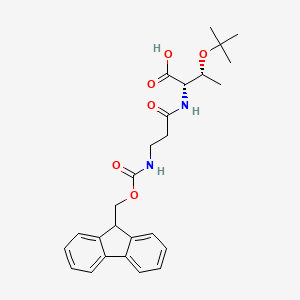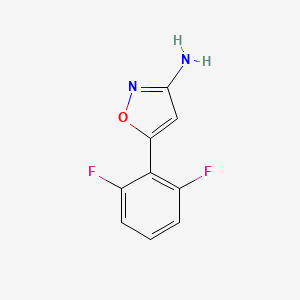
5-(2,6-Difluorophenyl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Difluorophenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)isoxazol-3-amine typically involves the cycloaddition reaction of α,β-acetylenic oximes with various reagents. One common method employs Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of metal-free synthetic routes, which are gaining popularity due to their eco-friendly nature .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction temperature and time, are optimized to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-Difluorophenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of the nitro group to amines.
Substitution: Halogenation and other electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common reagents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃) are employed.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
5-(2,6-Difluorophenyl)isoxazol-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2,6-Difluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, it has been shown to act as a preferential selective COX-2 inhibitor, reducing inflammation with fewer gastrointestinal side effects .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H6F2N2O |
|---|---|
Peso molecular |
196.15 g/mol |
Nombre IUPAC |
5-(2,6-difluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)13-14-7/h1-4H,(H2,12,13) |
Clave InChI |
CRRQGBAPONFTPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=CC(=NO2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
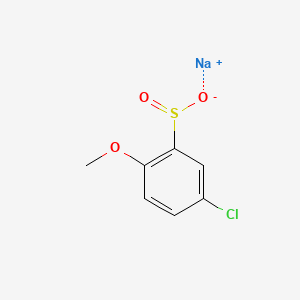

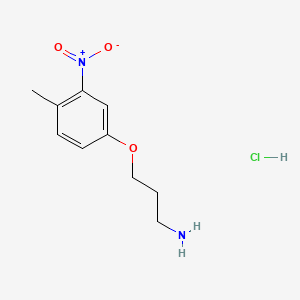
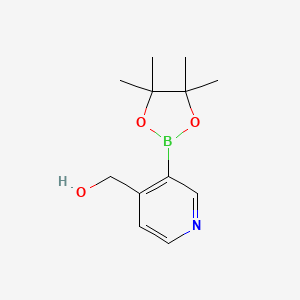
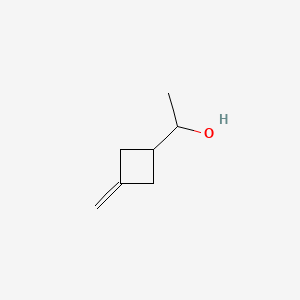
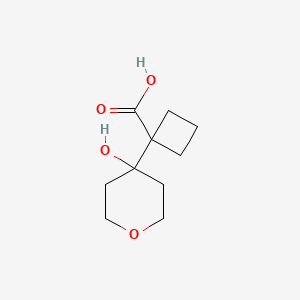
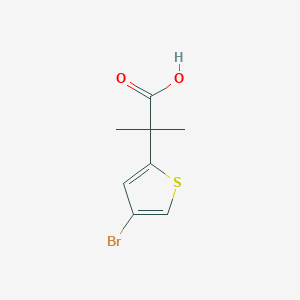

![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)

